Benzyl N-(3,5-dinitrophenyl)carbamate
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Overview
Description
Benzyl N-(3,5-dinitrophenyl)carbamate: is an organic compound with the molecular formula C14H11N3O6. It is a derivative of carbamate, featuring a benzyl group and a 3,5-dinitrophenyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) or Rearrangement: One efficient method for synthesizing benzyl carbamates involves the Hofmann rearrangement of aromatic and aliphatic amides in the presence of N-bromoacetamide and lithium hydroxide or lithium methoxide.
Three-Component Coupling: Another method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI, offering mild reaction conditions and short reaction times.
Industrial Production Methods: While specific industrial production methods for Benzyl N-(3,5-dinitrophenyl)carbamate are not widely documented, the general principles of carbamate synthesis, such as the use of protecting groups and catalytic processes, are likely employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl N-(3,5-dinitrophenyl)carbamate can undergo oxidation reactions, particularly at the benzyl group.
Reduction: The nitro groups in the 3,5-dinitrophenyl moiety can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products:
Oxidation: Products may include benzaldehyde derivatives.
Reduction: Products include amines derived from the reduction of nitro groups.
Substitution: Substituted carbamates or ureas.
Scientific Research Applications
Chemistry:
Protecting Groups: Benzyl N-(3,5-dinitrophenyl)carbamate can be used as a protecting group for amines in peptide synthesis.
Biology and Medicine:
Enzyme Inhibition: The compound may be studied for its potential to inhibit specific enzymes due to its structural features.
Industry:
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Benzyl N-(3,5-dinitrophenyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The nitro groups can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Benzyl N-(2-hydroxy-3,5-dinitrophenyl)carbamate: Similar in structure but with a hydroxyl group at the 2-position.
Benzyl carbamate: Lacks the nitro groups and has different reactivity and applications.
Uniqueness:
Benzyl N-(3,5-dinitrophenyl)carbamate:
Properties
CAS No. |
1415920-03-4 |
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Molecular Formula |
C14H11N3O6 |
Molecular Weight |
317.25 g/mol |
IUPAC Name |
benzyl N-(3,5-dinitrophenyl)carbamate |
InChI |
InChI=1S/C14H11N3O6/c18-14(23-9-10-4-2-1-3-5-10)15-11-6-12(16(19)20)8-13(7-11)17(21)22/h1-8H,9H2,(H,15,18) |
InChI Key |
VYYKHWQOOSYCNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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